N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that features a methoxyphenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with 1H-1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
Reduction: Formation of 3-(1H-1,2,4-triazol-1-yl)propanamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or receptor binding. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-11-4-2-10(3-5-11)15-12(17)6-7-16-9-13-8-14-16/h2-5,8-9H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKWXWYREPOXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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